molecular formula C19H18FN3O7S B2737988 [2-(2-fluoro-5-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 878112-44-8

[2-(2-fluoro-5-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No.: B2737988
CAS No.: 878112-44-8
M. Wt: 451.43
InChI Key: BZBKTGBGOLKVAR-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitroaniline is a chemical compound with the molecular formula C6H5FN2O2 . It has a molecular weight of 156.1145 . The IUPAC Standard InChI is InChI=1S/C6H5FN2O2/c7-5-2-1-4 (9 (10)11)3-6 (5)8/h1-3H,8H2 .


Molecular Structure Analysis

The chemical structure of 2-Fluoro-5-nitroaniline is available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

2-Fluoro-5-nitroaniline has a melting point of 97-100 °C (lit.) and a boiling point of 295.5±20.0 °C (Predicted) . It has a density of 1.3822 (estimate) and a flash point of 196 °F . It is slightly soluble in water .

Safety and Hazards

2-Fluoro-5-nitroaniline has the following hazard statements: H228-H315-H319-H335 . The precautionary statements are P210-P302+P352-P305+P351+P338 . It has hazard codes F,Xi .

Properties

IUPAC Name

[2-(2-fluoro-5-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O7S/c1-13-2-4-14(5-3-13)8-9-31(28,29)21-11-19(25)30-12-18(24)22-17-10-15(23(26)27)6-7-16(17)20/h2-10,21H,11-12H2,1H3,(H,22,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBKTGBGOLKVAR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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